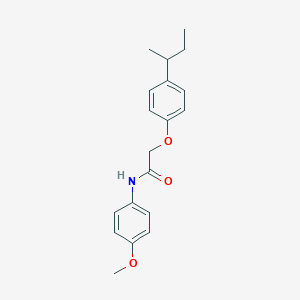![molecular formula C20H23ClN2O3 B251585 N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is widely used as an inhibitor of the nuclear factor kappa B (NF-κB) pathway.
Mécanisme D'action
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. In the absence of this compound 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, which leads to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound 11-7082 binds to the cysteine residue of the IKK complex, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. It has also been shown to have anti-angiogenic properties, which make it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potent inhibitory activity against the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of this compound 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.
Orientations Futures
The potential therapeutic applications of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 are still being explored, and several future directions can be identified. One of the future directions is the development of more potent and selective inhibitors of the NF-κB pathway. Another future direction is the investigation of the combination of this compound 11-7082 with other therapeutic agents for the treatment of various diseases. Additionally, the use of this compound 11-7082 as a tool for studying the role of NF-κB in aging and age-related diseases is also an area of future research.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)butyramide in the presence of triethylamine to yield the final product, this compound 11-7082.
Applications De Recherche Scientifique
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the expression of several pro-inflammatory genes, which contribute to the pathogenesis of various diseases.
Propriétés
Formule moléculaire |
C20H23ClN2O3 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
N-[4-chloro-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-4-5-19(24)22-15-7-9-17(21)18(11-15)23-20(25)12-26-16-8-6-13(2)14(3)10-16/h6-11H,4-5,12H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
JWZCLCGOXWKHNG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)


![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
